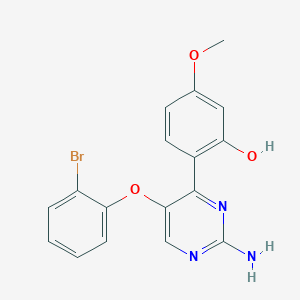

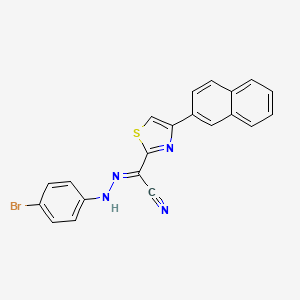

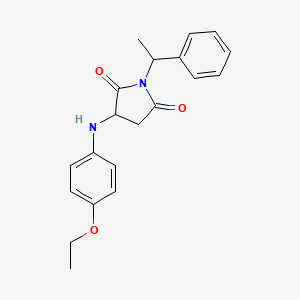

![molecular formula C22H16N4O2 B2590893 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate CAS No. 637756-39-9](/img/structure/B2590893.png)

2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate” is a derivative of 6H-indolo[2,3-b]quinoxaline . 6H-indolo[2,3-b]quinoxaline is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica capable of non-covalent binding to a DNA molecule . Compounds of the 6H-indolo[2,3-b]quinoxaline series are actively studied as antibacterial and antiviral agents .

Synthesis Analysis

A series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system . The presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline does not significantly affect the yield of the reaction products .

Aplicaciones Científicas De Investigación

- Application : Compounds from the 6H-indolo[2,3-b]quinoxaline series are actively studied as antibacterial and antiviral agents. For instance:

- Application : Alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides yields novel 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethanones. These compounds can be further investigated for their biological activities .

Antiviral and Antibacterial Activity

Functionalization of Heteroaromatic Acids

Mecanismo De Acción

Target of Action

The primary target of the compound 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The interaction of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate with its target, DNA, results in a decrease or complete disappearance of the cytotoxic effect in relation to all types of cancer, except for Burkitt lymphoma, which is viral . This is due to the replacement of methyl groups at positions 5 and 11 by the nitrogen atoms .

Biochemical Pathways

The compound 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate affects the biochemical pathways related to viral infections and cancer. For example, it has shown high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus . It also exhibits antiviral activity against vaccinia virus and Indian vesiculovirus . In addition, it has high interferon-inducing activity with low toxicity .

Result of Action

The molecular and cellular effects of the action of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate are primarily related to its antiviral and anticancer activities . By binding non-covalently to DNA, it can disrupt the normal function of cancer cells and certain viruses .

Action Environment

The action, efficacy, and stability of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at position 4 of phenacyl bromide increases the rate of the competing Kornblum oxidation reaction, which can affect the yield of the target compound . To reduce the competing reaction rate, the reaction was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .

Propiedades

IUPAC Name |

2-indolo[3,2-b]quinoxalin-6-ylethyl pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O2/c27-22(15-6-5-11-23-14-15)28-13-12-26-19-10-4-1-7-16(19)20-21(26)25-18-9-3-2-8-17(18)24-20/h1-11,14H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQZSPHCSWCXJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC(=O)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

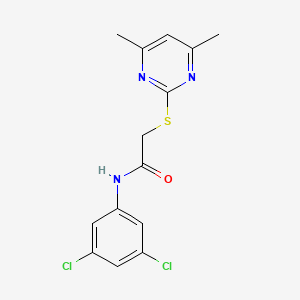

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2590810.png)

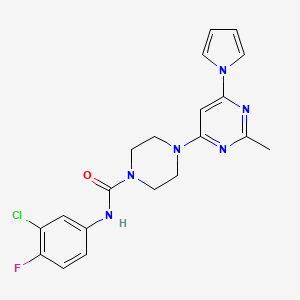

![2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2590820.png)

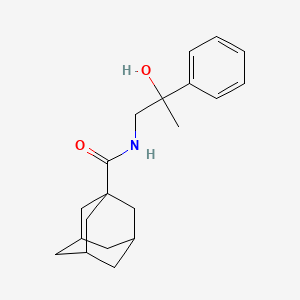

![Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2590823.png)

![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2590829.png)

![2-chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2590832.png)